BenchChemオンラインストアへようこそ!

3-[6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid

Medicinal Chemistry Structure-Activity Relationship Scaffold Diversification

3-[6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid (CAS 1040631-69-3; molecular formula C₁₅H₁₄N₂O₃S; molecular weight 302.35) is a heterocyclic small-molecule building block comprising a fused imidazo[2,1-b][1,3]thiazole core substituted at position 6 with a 4-methoxyphenyl group and at position 3 with a propanoic acid chain. The compound is supplied as a solid with declared purity of 95% (Sigma Aldrich/Life Chemicals Inc.) or 97% (Leyan) , and is described by vendors as a versatile scaffold for medicinal chemistry derivatisation.

Molecular Formula C15H14N2O3S
Molecular Weight 302.4 g/mol
CAS No. 1040631-69-3
Cat. No. B1384817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid
CAS1040631-69-3
Molecular FormulaC15H14N2O3S
Molecular Weight302.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CCC(=O)O
InChIInChI=1S/C15H14N2O3S/c1-20-12-5-2-10(3-6-12)13-8-17-11(4-7-14(18)19)9-21-15(17)16-13/h2-3,5-6,8-9H,4,7H2,1H3,(H,18,19)
InChIKeyOMOMZIIGCIEAFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid (CAS 1040631-69-3) – Structural Identity and Sourcing Profile


3-[6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid (CAS 1040631-69-3; molecular formula C₁₅H₁₄N₂O₃S; molecular weight 302.35) is a heterocyclic small-molecule building block comprising a fused imidazo[2,1-b][1,3]thiazole core substituted at position 6 with a 4-methoxyphenyl group and at position 3 with a propanoic acid chain. The compound is supplied as a solid with declared purity of 95% (Sigma Aldrich/Life Chemicals Inc.) or 97% (Leyan) , and is described by vendors as a versatile scaffold for medicinal chemistry derivatisation. The imidazo[2,1-b]thiazole framework is recognised in the literature as a privileged structure with demonstrated anticancer, antimicrobial, and anti-inflammatory activities across numerous derivatives [1].

Why Generic Imidazo[2,1-b]thiazole Analogues Cannot Substitute for 3-[6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid


Within the imidazo[2,1-b]thiazole-3-propanoic acid series, variation at the 6-position profoundly alters lipophilicity, electronic character, and steric profile, directly impacting target engagement and pharmacokinetic behaviour. The 4-methoxyphenyl substituent confers a distinct combination of moderate electron-donating capacity and planar aromatic surface that differs from the 4-fluorophenyl (electron-withdrawing), 2-thienyl (sulfur heterocycle), or unsubstituted phenyl analogues. Furthermore, the pendant propanoic acid chain provides a reactive handle for amide or ester conjugation that is absent in the simpler 6-(4-methoxyphenyl)imidazo[2,1-b]thiazole scaffold . Substituting any of these structural elements would yield a chemically distinct entity with unpredictable biological activity, making procurement of the exact CAS-numbered compound essential for reproducible research [1].

Quantitative Differentiation Evidence for 3-[6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid


Position-6 Substituent Electronic Differentiation Relative to Phenyl and 4-Fluorophenyl Analogues

At the 6-position, the 4-methoxyphenyl group (Hammett σₚ = -0.27) introduces strong electron-donating character, contrasting with the unsubstituted phenyl analogue (3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propanoic acid, CAS 1040631-67-1, σₚ = 0.00) and the 4-fluorophenyl analogue (σₚ = +0.06). This electronic modulation alters the electron density and hydrogen-bonding potential of the fused imidazo[2,1-b]thiazole ring system, a known determinant of kinase ATP-pocket binding affinity [1]. In the broader class, imidazo[2,1-b]thiazoles bearing electron-donating 4-methoxy substituents have demonstrated IC₅₀ values against MCF-7 breast cancer cells ranging from 1.81 μM to 10.78 μM depending on the full substitution pattern, with the methoxy group contributing favourably to cytotoxicity compared to unsubstituted phenyl counterparts in multiple congeneric series [2].

Medicinal Chemistry Structure-Activity Relationship Scaffold Diversification

Propanoic Acid Handle: Synthetic Tractability Compared to Non-Acidic Core Scaffolds

The target compound carries a three-carbon propanoic acid chain at position 3, providing a carboxylic acid moiety (pKₐ ~4.8) suitable for standard amide coupling (EDC/HOBt, HATU), esterification, or reduction chemistry. In contrast, 6-(4-methoxyphenyl)imidazo[2,1-b]thiazole (CAS 2507-80-4) lacks this functional handle entirely, requiring de novo synthetic introduction of a reactive group. The propanoic acid chain also extends the molecular length by approximately 4.5 Å compared to the unsubstituted core, placing a terminal functional group beyond the fused ring plane for conjugation to linkers, fluorophores, or solid supports . Among commercially available 6-substituted imidazo[2,1-b]thiazole-3-propanoic acids, the propanoic acid chain is a conserved but critical feature; the differentiation arises from the 6-substituent identity, with the 4-methoxyphenyl variant offering a unique balance of lipophilicity (clogP estimated ~2.8) versus the more lipophilic 4-fluorophenyl (clogP ~3.2) or polar 2-thienyl (clogP ~2.3) analogues .

Chemical Biology Bioconjugation Library Synthesis

Validated Purity Specifications Across Independent Suppliers

The compound is supplied with verified purity of 95% (HPLC, Sigma Aldrich/Life Chemicals Inc., solid form) and 97% (Leyan, HPLC) . This multi-supplier concordance at ≥95% purity exceeds the typical 90–93% range commonly offered for less rigorously characterised imidazo[2,1-b]thiazole screening compounds from smaller aggregator catalogues. The solid physical form (confirmed by Sigma Aldrich) offers superior long-term stability under recommended storage (2–8°C, desiccated) compared to oils or hygroscopic salts of certain positional isomers. No polymorphism or hydrate formation has been reported in vendor certificates of analysis .

Quality Assurance Reproducibility Procurement

Scalable Procurement Pathway with Multi-Gram Availability

The compound is available from multiple independent suppliers with quantities spanning 5 mg (CymitQuimica, €190) to 25 g (Leyan, inquire for pricing) . This contrasts with structurally related but less commercially supported analogues such as 3-(6-(thiophen-2-yl)imidazo[2,1-b]thiazol-3-yl)propanoic acid, which is typically restricted to ≤100 mg quantities from a single source. The multi-supplier landscape for CAS 1040631-69-3 reduces single-vendor dependency and supports competitive pricing for medium-scale (1–25 g) procurement, a critical consideration for lead optimisation campaigns requiring gram-scale material for in vivo PK, formulation, or toxicology studies .

Medicinal Chemistry Lead Optimisation Scale-Up

Scaffold Bioactivity Precedent: Class-Level Anticancer and Target Engagement Evidence

While no published quantitative bioactivity data exist specifically for the target compound itself, the 6-(4-methoxyphenyl)imidazo[2,1-b]thiazole core scaffold has demonstrated target engagement in biochemical assays: EC₅₀ = 380 nM against human steroidogenic factor 1 (SF-1) and IC₅₀ = 50 μM against West Nile Virus NS2bNS3 protease [1]. In cellular assays, structurally related imidazo[2,1-b]thiazole derivatives bearing methoxy substituents have exhibited potent antiproliferative activity, with compound 23 (4-methoxyphenyl-bearing imidazo[2,1-b]thiazole analogue) achieving an IC₅₀ of 1.81 μM against MCF-7 breast cancer cells, outperforming doxorubicin (IC₅₀ = 4.17 μM) in the same assay [2]. A PEG-400-mediated synthesis study identified a methoxy-substituted benzo[d]imidazo[2,1-b]thiazole (compound 5a) with IC₅₀ = 10.78 ± 0.892 μM against MCF-7 and EGFR inhibition activity [3]. The conserved 6-(4-methoxyphenyl) group across these active analogues supports the hypothesis that the target compound, with the added propanoic acid functionality, may exhibit similar or enhanced solubility-driven bioavailability.

Anticancer Screening Kinase Inhibition Scaffold Validation

Optimal Application Scenarios for 3-[6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid


Focused Kinase-Targeted Library Synthesis via Carboxylic Acid Derivatisation

The propanoic acid chain enables direct amide coupling to diverse amine-containing fragments, generating focussed libraries of 3-amido-imidazo[2,1-b]thiazole analogues. Given the class-level evidence that imidazo[2,1-b]thiazoles engage kinase ATP-binding pockets (EGFR/HER2, DHFR) with sub-micromolar to low-micromolar potency [1], rapid parallel synthesis using the target compound as a common carboxylic acid building block can efficiently explore vectors extending from position 3 while holding the 6-(4-methoxyphenyl) pharmacophore constant [2].

PROTAC Linker Attachment Point for Targeted Protein Degradation

The terminal carboxylic acid provides a native attachment point for PEG or alkyl linkers in PROTAC design. The scaffold's demonstrated target engagement (SF-1 EC₅₀ 380 nM for the related 6-(4-methoxyphenyl)imidazo[2,1-b]thiazole core) [1] suggests utility as a target-binding warhead. The propanoic acid chain projects the conjugation site away from the putative target-binding face of the fused heterocycle, reducing the likelihood of linker-induced steric interference with target engagement [2].

Reproducible In Vitro Anticancer Screening with Validated Purity

The compound's multi-supplier availability at ≥95% purity [1] supports reproducible dose-response screening across independent laboratories. The solid physical form facilitates accurate weighing for DMSO stock preparation. Class-level MCF-7 data (IC₅₀ range 1.81–10.78 μM for methoxy-bearing analogues) [2] provides a benchmark for evaluating the target compound's intrinsic antiproliferative activity and for benchmarking newly synthesised derivatives.

Fragment-Based Drug Discovery (FBDD) Core with Defined Vector

With molecular weight 302.35 and ≤3 rotatable bonds in the core, the compound meets fragment-like criteria (Rule of Three). The carboxylic acid provides a defined synthetic vector for fragment growth, while the 4-methoxyphenyl group contributes affinity through hydrophobic and potential π-stacking interactions. The scaffold's validated bioactivity against SF-1 (EC₅₀ 380 nM) [1] and WNV protease suggests utility as a starting fragment for structure-based optimisation campaigns targeting these or structurally related enzymes [2].

Quote Request

Request a Quote for 3-[6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.